2-(4-Aminopiperidine-1-carbonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZMYPAEUHZWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Aminopiperidine 1 Carbonyl Phenol
Synthetic Pathways to 2-(4-Aminopiperidine-1-carbonyl)phenol
The construction of the target molecule is centered on the formation of a robust amide linkage between a salicylic (B10762653) acid moiety and a 4-aminopiperidine (B84694) scaffold.
In a typical convergent route, salicylic acid (or a derivative with a protected phenol (B47542) group) is activated and then reacted with a 4-aminopiperidine derivative where the primary amine is protected (e.g., with a Boc group). The final step would involve the deprotection of the primary amine to yield the target compound.
A divergent strategy , while less direct for this specific target, could be employed to generate a library of related analogues. In such an approach, a common intermediate, such as N-Boc-4-aminopiperidine, could be acylated with a variety of substituted 2-hydroxybenzoic acids to explore structure-activity relationships. Similarly, the fully assembled and protected 2-(4-(N-Boc-amino)piperidine-1-carbonyl)phenol could serve as a scaffold for modifications before the final deprotection step.
The cornerstone of the synthesis is the formation of the amide bond. While traditional methods involving stoichiometric activating agents are effective, modern synthetic chemistry emphasizes the use of catalytic systems for improved atom economy and sustainability. researchgate.net
Peptide Coupling Reagents: Standard reagents used in peptide synthesis are highly effective for this transformation. These reagents activate the carboxylic acid of salicylic acid, facilitating nucleophilic attack by the piperidine (B6355638) nitrogen. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient for coupling. nih.govresearchgate.net
Catalytic Systems: Greener and more advanced methods focus on the direct catalytic amidation of carboxylic acids and amines. Boron-based catalysts, such as boric acid and various arylboronic acids, have emerged as effective catalysts that promote the dehydration reaction between the carboxylic acid and amine, often at elevated temperatures. core.ac.ukresearchgate.net These catalytic approaches avoid the generation of stoichiometric waste products associated with traditional coupling reagents. rsc.org
Table 1: Selected Reagents for Amide Bond Formation
| Reagent/System | Reagent Type | General Conditions |
|---|---|---|
| EDC/HOBt | Carbodiimide Coupling | Aprotic solvent (e.g., DMF, DCM), Room Temp. |
| HATU/DIPEA | Urinium Salt Coupling | Aprotic solvent (e.g., DMF), Room Temp. |
| Boric Acid | Lewis Acid Catalyst | High temperature (e.g., >100 °C), often neat or in a high-boiling solvent |
| Arylboronic Acids | Dehydrative Catalyst | High temperature, requires water removal |
The 4-aminopiperidine fragment is a crucial building block. Its synthesis must be controlled to ensure the amino group is correctly positioned at the C4 position.
Regioselective Synthesis: A prevalent and highly regioselective method for synthesizing 4-aminopiperidines is the reductive amination of an N-protected 4-piperidone (B1582916). mdpi.com The ketone at the C4 position is reacted with an amine source (like ammonia (B1221849) or a protected equivalent) to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (B8407120). This reliably installs the amino group at the desired position. Another established regioselective route is the Strecker synthesis, which involves the reaction of a 4-piperidone with an amine and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed. researchgate.net
Stereoselective Synthesis: While the parent this compound is achiral, the synthesis of chiral derivatives with substituents on the piperidine ring would require stereoselective methods. Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce substituted piperidinones with high diastereoselectivity, which can then be converted to the corresponding chiral aminopiperidines. nih.gov Such advanced methods provide access to stereochemically defined building blocks for more complex analogues.
Maximizing the yield and purity of this compound requires systematic optimization of the key amide coupling step. Key parameters that are typically screened include the choice of solvent, reaction temperature, catalyst or coupling agent, and the molar ratio of reactants. mdpi.comosti.gov
For instance, in a coupling reaction using HATU, optimization would involve screening different non-nucleophilic bases (e.g., DIPEA vs. triethylamine), solvents (e.g., DMF, acetonitrile, DCM), and reaction times. For catalytic methods, optimization would focus on catalyst loading, temperature, and efficient removal of the water byproduct to drive the reaction equilibrium toward the product. core.ac.uk A systematic approach, such as a Design of Experiments (DoE) methodology, can efficiently identify the optimal conditions to achieve high yield and minimize side-product formation.
Table 2: Key Parameters for Synthesis Optimization
| Parameter | Examples of Variables | Rationale for Optimization |
|---|---|---|
| Solvent | DMF, DCM, THF, Acetonitrile | Influences solubility of reactants and intermediates, can affect reaction rates. |
| Coupling Agent | HATU, HBTU, EDC/HOBt, DIC/Oxyma | Different agents have varying efficiencies, costs, and side-reaction profiles. researchgate.net |
| Base | DIPEA, Triethylamine, N-Methylmorpholine | Neutralizes acidic byproducts and can influence the rate of reaction. |
| Temperature | 0 °C to 150 °C | Balances reaction rate against thermal degradation of reactants or products. |
| Reactant Ratio | 1:1 to 1:1.5 (Acid:Amine) | A slight excess of one reactant can drive the reaction to completion. |
| Catalyst Loading | 1 mol% to 20 mol% | For catalytic methods, minimizes cost while ensuring an acceptable reaction rate. |
Derivatization Strategies of this compound
The primary amino group at the C4 position of the piperidine ring is the most nucleophilic and reactive site in the molecule, making it the prime target for derivatization.
The primary amine offers a versatile handle for introducing a wide array of functional groups through N-alkylation and N-acylation reactions. These transformations allow for the systematic modification of the molecule's properties.
N-acylation: The amine can be readily acylated to form a new amide bond. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. nih.gov This reaction can be used to introduce a diverse range of substituents, from simple alkyl chains to complex aromatic or heterocyclic systems. Sulfonamides can be similarly prepared using sulfonyl chlorides.
N-alkylation: The introduction of alkyl groups onto the nitrogen can be accomplished through several methods. Direct alkylation with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base is a common approach. nih.gov A more controlled and widely applicable method is reductive amination . In this process, the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced by a hydride source like sodium triacetoxyborohydride or sodium cyanoborohydride to yield the corresponding secondary or tertiary amine. This method is highly versatile and tolerates a wide range of functional groups on the carbonyl compound.
Table 3: Derivatization Reactions at the 4-Amino Group
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| N-Acylation | Benzoyl chloride | N-Benzoyl amide |
| N-Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonamide |
| N-Alkylation | Methyl iodide | Secondary or Tertiary Amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl group |
Modifications of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group in this compound represents a key site for chemical modification. Generally, phenols undergo etherification and esterification to alter their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Etherification: This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophile.
Esterification: Phenolic esters are commonly synthesized by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions, or with a carboxylic acid in the presence of a coupling agent.
However, no specific examples or methodologies for the etherification or esterification of this compound have been reported in the scientific literature. While general protocols for these transformations on phenolic compounds are well-established, their application to this specific molecule, including optimized reaction conditions, yields, and the properties of the resulting products, remains undocumented.
Transformations of the Amine Functionality on the Piperidine Ring (e.g., Amidation, Sulfonylation)
The primary amine on the piperidine ring of this compound is another versatile functional group for derivatization.
Amidation: The formation of an amide bond is a common strategy in medicinal chemistry to introduce a wide range of substituents. This is typically achieved by reacting the amine with a carboxylic acid (using a coupling agent), an acyl chloride, or an anhydride.
Sulfonylation: The reaction of the amine with a sulfonyl chloride in the presence of a base yields a sulfonamide, a functional group prevalent in many therapeutic agents.
As with the phenolic hydroxyl group, there is no specific published research detailing the amidation or sulfonylation reactions on this compound. The exploration of different reagents, catalysts, and solvents to efficiently synthesize a library of amide and sulfonamide derivatives of this compound has not been described.
Introduction of Probing Tags and Labels
The attachment of probing tags, such as fluorescent dyes, biotin, or click chemistry handles (e.g., alkynes or azides), to a molecule is crucial for studying its biological interactions and mechanism of action. Both the phenolic hydroxyl and the primary amine functionalities of this compound are suitable anchor points for the introduction of such labels.
Despite the importance of chemical probes in modern chemical biology, no studies have been found that describe the synthesis of tagged derivatives of this compound. Consequently, there is no information on how the attachment of such labels might influence the compound's properties or biological activity.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and in vitro Screening
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects.
For this compound, a systematic SAR study would involve the synthesis of a diverse library of analogs by modifying the phenolic hydroxyl group, the primary amine, and potentially the aromatic ring. These analogs would then be subjected to in vitro screening to assess their biological activity.
A thorough search of the scientific literature did not yield any publications related to the synthesis of analogs of this compound or any corresponding SAR studies. Therefore, the key structural determinants for any potential biological activity of this compound remain unknown.
Advanced Spectroscopic and Structural Elucidation of 2 4 Aminopiperidine 1 Carbonyl Phenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 2-(4-Aminopiperidine-1-carbonyl)phenol in both solution and solid states. This technique provides granular insights into the molecular framework, stereochemistry, and dynamic conformational behavior of the molecule.
Detailed 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis for Stereochemical Assignment and Conformational Dynamics
Comprehensive 1D and 2D NMR experiments in a suitable solvent such as DMSO-d₆ are essential for the unambiguous assignment of all proton and carbon signals and for mapping the intricate network of covalent and spatial connectivities.
¹H and ¹³C NMR Analysis: The ¹H NMR spectrum displays characteristic signals corresponding to the distinct chemical environments within the molecule. The four protons of the substituted phenol (B47542) ring appear as a complex multiplet system in the aromatic region. A notable feature is the downfield, broad singlet corresponding to the phenolic hydroxyl proton, the chemical shift of which is sensitive to solvent and concentration, indicative of its involvement in hydrogen bonding. The protons on the piperidine (B6355638) ring exhibit diastereotopicity, leading to complex multiplets in the aliphatic region. The methine proton at the C4 position (adjacent to the amino group) is observed as a distinct multiplet, while the primary amine protons typically appear as a broad singlet.
The ¹³C NMR spectrum complements the proton data, showing four distinct signals for the piperidine ring carbons, six signals for the aromatic carbons of the phenol moiety, and a characteristic downfield signal for the amide carbonyl carbon.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆, Hypothetical Data)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
| Phenolic OH | ~10.5 | - | br s, H-bonded |
| Ar-H | 6.8 - 7.5 | - | m |
| C-Ar (C-OH) | - | ~158.0 | - |
| C-Ar (C-C=O) | - | ~122.0 | - |
| C-Ar | - | 116.0 - 132.0 | Aromatic carbons |
| C=O | - | ~169.5 | Amide carbonyl |
| H4 (Piperidine) | ~2.90 | ~48.5 | m |
| H2/H6 (ax) | ~2.80 | ~44.0 | m |
| H2/H6 (eq) | ~4.10 | ~44.0 | m |
| H3/H5 (ax) | ~1.45 | ~32.0 | m |
| H3/H5 (eq) | ~1.90 | ~32.0 | m |
| NH₂ | ~2.10 | - | br s |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations are observed between adjacent protons on the phenol ring and, crucially, along the piperidine ring backbone (H2/H6 -> H3/H5 -> H4), confirming the spin system of the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon, enabling the definitive assignment of all C-H pairs in the piperidine and phenol moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H correlations, which is vital for assembling the molecular fragments. A critical correlation is observed from the equatorial and axial protons at the C2/C6 positions of the piperidine ring to the amide carbonyl carbon (C=O). Furthermore, correlations from the aromatic proton ortho to the carbonyl group to the C=O carbon firmly establish the connection between the phenol and piperidine units via the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments map through-space correlations, providing critical data on the molecule's preferred three-dimensional conformation and dynamics. A significant Nuclear Overhauser Effect (NOE) is expected between the aromatic proton ortho to the carbonyl substituent and the equatorial protons at C2/C6 of the piperidine ring. This observation would indicate a restricted rotation around the C(aryl)-C(amide) bond and suggest a specific spatial orientation of the phenyl ring relative to the piperidine ring, likely influenced by the intramolecular hydrogen bond between the phenolic -OH and the amide oxygen.
Solid-State NMR Investigations of Crystalline Forms
Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), is a powerful technique for analyzing the compound in its crystalline, solvent-free state. ssNMR can provide information on molecular packing, intermolecular interactions, and polymorphism. Differences in ¹³C chemical shifts between the solid state and solution phase can highlight the influence of crystal packing forces and specific intermolecular hydrogen bonds on the electronic environment of the carbon nuclei. The presence of multiple, well-resolved signals for chemically equivalent carbons in the ssNMR spectrum would be strong evidence for the existence of multiple molecules in the asymmetric unit cell or the presence of different crystalline polymorphs.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides a detailed fingerprint of the molecule's functional groups and is particularly sensitive to the strength and nature of hydrogen bonding networks, which are critical to the structure of this compound.
Attribution of Key Functional Group Vibrations and Hydrogen Bonding Networks
The IR and Raman spectra are dominated by vibrations characteristic of the phenol, amide, and aminopiperidine moieties. A key structural feature is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the amide carbonyl.
O-H and N-H Stretching Region: The phenolic O-H stretching vibration is expected to appear as a broad and intense band in the IR spectrum, shifted to a lower frequency (e.g., 3300-3100 cm⁻¹) from its typical non-bonded position (~3600 cm⁻¹). This shift is a direct consequence of its participation in hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected as two distinct bands (symmetric and asymmetric) in the 3400-3200 cm⁻¹ region.
C=O Stretching Region: The amide I band (primarily C=O stretch) is one of the most intense and informative peaks in the IR spectrum. Its position is highly sensitive to its environment. Due to the intramolecular hydrogen bond with the phenolic -OH, the C=O stretching frequency is expected to be lowered to approximately 1645-1630 cm⁻¹, compared to a non-H-bonded aryl amide (~1680 cm⁻¹).
Other Key Vibrations: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The N-H bending (scissoring) vibration of the amine is typically found near 1620 cm⁻¹. C-N stretching vibrations for the amide and amine groups are located in the 1400-1200 cm⁻¹ range.
Interactive Data Table: Key Vibrational Frequencies and Assignments for this compound (Hypothetical Data)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| N-H Stretch | 3350 - 3250 | Medium | Weak | Asymmetric & Symmetric (NH₂) |
| O-H Stretch | 3300 - 3100 | Strong, Broad | Weak | Phenolic OH (H-bonded) |
| C-H Stretch | 3100 - 3000 | Medium | Strong | Aromatic |
| C-H Stretch | 2950 - 2850 | Strong | Strong | Aliphatic (Piperidine) |
| C=O Stretch | ~1635 | Very Strong | Medium | Amide I band (H-bonded) |
| N-H Bend | ~1620 | Medium | Weak | Amine Scissoring |
| C=C Stretch | 1600 - 1450 | Strong | Strong | Aromatic Ring |
| C-N Stretch | ~1350 | Medium | Medium | Amide III / Aromatic Amine |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₁₂H₁₆N₂O₂). The calculated monoisotopic mass of the neutral molecule is 220.1212 Da. HRMS would detect the protonated molecule, [M+H]⁺, with an m/z of approximately 221.1285.
Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ precursor ion are performed to elucidate its gas-phase fragmentation pathways, which provides further structural confirmation. The amide bond is a chemically liable site for fragmentation.
Proposed Fragmentation Pathway: A primary and highly probable fragmentation route involves the cleavage of the amide C-N bond. This would result in two major fragment ions:
Fragment A: The protonated 4-aminopiperidine (B84694) moiety, which would subsequently lose ammonia (B1221849) (NH₃).
Fragment B: The salicoyl cation (2-hydroxybenzoyl cation), which could undergo a subsequent loss of carbon monoxide (CO).
Another possible pathway involves the cleavage of the C(aryl)-C(carbonyl) bond.
Interactive Data Table: Proposed HRMS Fragmentation of [M+H]⁺ Ion of this compound
| m/z (Da) | Formula | Description of Fragment |
| 221.1285 | [C₁₂H₁₇N₂O₂]⁺ | Protonated Parent Molecule [M+H]⁺ |
| 121.0284 | [C₇H₅O₂]⁺ | Salicoyl cation (from amide C-N cleavage) |
| 101.1073 | [C₅H₁₃N₂]⁺ | Protonated 4-aminopiperidine (from amide C-N cleavage) |
| 93.0335 | [C₆H₅O]⁺ | Phenoxy cation (from loss of CO from salicoyl cation) |
| 84.0916 | [C₅H₁₀N]⁺ | Fragment from loss of NH₃ from protonated 4-aminopiperidine |
Mechanistic Insights from Ion Fragmentation Patterns
Mass spectrometry provides a powerful tool for structural elucidation through the analysis of fragmentation patterns. Although a detailed mass spectrometric analysis of this compound is not extensively reported, its fragmentation behavior under techniques like Collision-Induced Dissociation (CID) can be predicted based on the fragmentation of related benzamide (B126) and piperidine structures.
The primary sites for fragmentation in the molecule would be the amide bond and the piperidine ring. Cleavage of the C(O)-N amide bond is a common pathway for N-acyl compounds. This would likely result in two primary fragment ions: the benzoyl cation and the 4-aminopiperidine radical cation or its protonated equivalent.
Key predicted fragmentation pathways include:
Amide Bond Cleavage: The most probable fragmentation would involve the cleavage of the amide bond, leading to the formation of a stable benzoyl cation at m/z 105. The corresponding fragment would be the 4-aminopiperidine radical.
Piperidine Ring Fragmentation: Following initial ionization, the piperidine ring can undergo characteristic fragmentation patterns. This often involves an initial alpha-cleavage adjacent to the nitrogen atom, followed by ring-opening and subsequent loss of small neutral molecules like ethene. The presence of the 4-amino group would influence these pathways. For instance, cleavage could lead to the loss of a C3H7N fragment containing the amino group.
McLafferty-type Rearrangement: While less direct, rearrangements involving the transfer of a hydrogen atom from the piperidine ring to the carbonyl oxygen could occur, leading to characteristic neutral losses.
A study on the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives shows that cleavage of the amide bond and rearrangements involving the aniline (B41778) ring are significant pathways. researcher.lifenih.gov Similarly, analyses of piperazine (B1678402) and piperidine-based designer drugs demonstrate characteristic ring-opening fragmentations that are crucial for their identification. researchgate.net
| Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Description |
|---|---|---|
| Amide Bond Cleavage | 105 | Formation of the benzoyl cation [C6H5CO]+. |
| Amide Bond Cleavage | 115 | Formation of the protonated 4-aminopiperidine-1-carbonyl fragment. |
| Piperidine Ring Opening | Various | Complex fragmentation series resulting from the cleavage of the saturated heterocyclic ring. |
| Loss of Amino Group | 203 | Loss of NH3 from the parent ion [M-17]+. |
Isotopic Labeling Studies via Mass Spectrometry
Specific isotopic labeling studies for this compound have not been reported in the available literature. However, this technique represents a powerful potential method for detailed mechanistic and quantitative studies of this molecule and its derivatives.
Isotopic labeling involves the strategic replacement of specific atoms in a molecule with their heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹¹⁴N) with nitrogen-¹⁵ (¹⁵N). When analyzed by mass spectrometry, the resulting mass shift of the parent ion and its fragments provides unambiguous information.
Potential Applications:
Mechanistic Elucidation: By labeling specific positions, such as the hydrogen of the phenolic hydroxyl group or the hydrogens on the piperidine ring, the mechanisms of fragmentation can be definitively confirmed. For example, labeling could distinguish between different proposed hydrogen transfer rearrangements.
Quantitative Analysis: A synthesized, isotopically labeled version of this compound could serve as an ideal internal standard for quantitative assays in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is easily distinguished by its mass, allowing for precise quantification.
Metabolic Fate Studies: If this compound were studied as a drug candidate, labeling with stable isotopes would allow researchers to trace its metabolic fate in vivo. By analyzing metabolites for the presence of the isotopic label, metabolic pathways, rates of clearance, and points of biotransformation can be accurately determined.
X-ray Crystallography and Solid-State Structural Analysis
A definitive single-crystal X-ray structure of this compound is not available in open-access crystallographic databases. Therefore, a direct analysis of its solid-state structure is not possible. However, based on its functional groups, a predictive analysis of its likely crystal packing and intermolecular interactions can be made.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecule possesses multiple functional groups capable of engaging in strong intermolecular interactions, which would dominate its crystal packing. These include a phenolic hydroxyl group, a primary amino group, and an amide group.
Hydrogen Bonding: The molecule has several hydrogen bond donors (the -OH, the amide N-H, and the amine -NH₂) and acceptors (the carbonyl oxygen, the phenolic oxygen, and the amine nitrogen). This creates a high potential for a robust and complex three-dimensional hydrogen-bonding network. Common hydrogen bond motifs in related structures, like benzamides, often involve amide-to-amide chains or dimers. rsc.org The presence of the additional donor/acceptor sites in this compound would likely lead to a dense, stable packing arrangement. Studies on piperidine and piperazine salts and derivatives consistently show crystal structures stabilized by extensive networks of N-H···O and N-H···N hydrogen bonds. mdpi.comnih.gov
| Potential Donor | Potential Acceptor | Interaction Type |
|---|---|---|
| Phenolic -OH | Carbonyl C=O | Strong Hydrogen Bond |
| Phenolic -OH | Amine Nitrogen | Strong Hydrogen Bond |
| Amine N-H | Phenolic Oxygen | Strong Hydrogen Bond |
| Amine N-H | Carbonyl C=O | Strong Hydrogen Bond |
| Phenol Ring | Phenol Ring | π–π Stacking |
Polymorphism and Cocrystallization Studies
No specific studies on the polymorphism or cocrystallization of this compound have been published. Nevertheless, the molecular features suggest a high propensity for both phenomena.
Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Given the conformational flexibility of the piperidine ring and the multiple strong hydrogen bonding groups, it is highly probable that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure). The simple molecule benzamide, for example, is known to have multiple polymorphic forms, where the subtle interplay of hydrogen bonding and π-stacking leads to different packing arrangements. rsc.orgresearchgate.net The existence of polymorphs is of critical importance in the pharmaceutical industry, as different forms can have different solubility, stability, and bioavailability.
Cocrystallization: The formation of cocrystals is a well-established technique in crystal engineering to modify the physicochemical properties of a target molecule. The presence of strong hydrogen bond donors and acceptors makes this compound an excellent candidate for forming cocrystals. It could be combined with pharmaceutically acceptable coformers, such as dicarboxylic acids or other compounds with complementary hydrogen bonding sites, to create new solid forms with potentially enhanced solubility or stability. Studies have demonstrated the successful formation of cocrystals and salts with piperidine and piperazine derivatives to modulate their physical properties. acs.orgresearchgate.netnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
The parent compound this compound is achiral and, therefore, does not exhibit optical activity or a circular dichroism (CD) spectrum. However, chiroptical techniques like CD spectroscopy would be indispensable for the stereochemical analysis of chiral derivatives.
Chirality could be introduced into the molecule in several ways, for instance, by using an enantiomerically pure substituted piperidine precursor or by attaching a chiral auxiliary. In such cases, CD spectroscopy would be a highly sensitive probe of the absolute configuration and the solution-state conformation of the molecule. The electronic transitions associated with the benzoyl chromophore would become chiroptically active through coupling with the chiral center, giving rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be used to assign the absolute stereochemistry and study conformational equilibria in solution, as the spatial arrangement of the chromophore relative to the chiral center dictates the spectral output. rsc.org
Conformational Preferences in Solution
In solution, this compound is expected to be conformationally flexible. The key areas of flexibility are the piperidine ring conformation and rotation around the amide bond.
Piperidine Ring Conformation: The piperidine ring will predominantly adopt a chair conformation to minimize torsional and steric strain. The 4-amino group would strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. Computational and experimental studies on related N-acylpiperidines confirm that the chair conformation is significantly more stable than twist-boat forms. nih.govacs.org
Amide Bond Rotation: The C(O)-N amide bond has significant double-bond character, leading to restricted rotation and planar geometry. This results in the possibility of cis and trans rotamers. For N-acylpiperidines, the trans conformation is generally favored.
Mechanistic Investigations of Reactions Involving 2 4 Aminopiperidine 1 Carbonyl Phenol
Reaction Kinetics and Thermodynamics
To understand the factors governing the speed and energy changes of a reaction involving 2-(4-Aminopiperidine-1-carbonyl)phenol, kinetic and thermodynamic studies would be essential.
Rate Law Determination for Synthetic Pathways
The rate law for a reaction is determined by monitoring the reaction rate as the concentrations of reactants are varied. For the synthesis of this compound, this would involve systematic variation of the concentrations of the salicylic (B10762653) acid derivative and 4-aminopiperidine (B84694) (and any catalyst or coupling agent) while measuring the initial rate of product formation.
A hypothetical rate law might take the form: Rate = k[Salicylic Acid Derivative]^x[4-Aminopiperidine]^y
Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. The experimental determination of these orders would reveal the molecularity of the rate-determining step.
Hypothetical Rate Law Data Table
| Experiment | [Salicylic Acid Derivative] (M) | [4-Aminopiperidine] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | Data not available |
| 2 | 0.20 | 0.10 | Data not available |
| 3 | 0.10 | 0.20 | Data not available |
Activation Energy and Transition State Analysis
The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the rate constant, using the Arrhenius equation. A series of experiments at different temperatures would be conducted to measure the corresponding rate constants. A plot of ln(k) versus 1/T (Arrhenius plot) would yield a straight line with a slope of -Ea/R, where R is the gas constant.
Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation could then be calculated from the activation energy, providing insight into the structure and energetic requirements of the transition state.
Hypothetical Activation Energy Data Table
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 298 | Data not available | Data not available | Data not available |
| 308 | Data not available | Data not available | Data not available |
| 318 | Data not available | Data not available | Data not available |
Elucidation of Reaction Mechanisms
To determine the precise step-by-step sequence of bond-breaking and bond-forming events, several advanced experimental techniques would be necessary.
Isotopic Labeling Studies for Bond Scission and Formation Analysis
Isotopic labeling is a powerful tool for tracing the path of atoms during a reaction. For instance, in the formation of the amide bond, the oxygen of the salicylic acid's carbonyl group could be labeled with ¹⁸O. Analysis of the product and any byproducts (like water) for the presence of the ¹⁸O label would definitively confirm whether the carbonyl oxygen is retained in the final amide product, which is characteristic of a nucleophilic acyl substitution mechanism.
Hammett and Other Linear Free-Energy Relationships (LFER) Studies
Linear free-energy relationships, such as the Hammett equation, are used to study the effect of substituents on the reactivity of aromatic compounds. In the context of the synthesis of this compound, a series of substituted salicylic acid derivatives (with electron-donating and electron-withdrawing groups on the aromatic ring) would be reacted with 4-aminopiperidine.
A plot of the logarithm of the rate constants (log k) against the Hammett substituent constant (σ) would be constructed. The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state. A positive ρ value would indicate the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, while a negative ρ value would suggest the buildup of positive charge.
Hypothetical Hammett Plot Data Table
| Substituent (para to OH) | Hammett Constant (σp) | Rate Constant, k (M⁻¹s⁻¹) | log(k/k₀) |
| -OCH₃ | -0.27 | Data not available | Data not available |
| -H | 0.00 | Data not available | Data not available |
| -Cl | 0.23 | Data not available | Data not available |
| -NO₂ | 0.78 | Data not available | Data not available |
Intermediate Characterization (e.g., Trapping Experiments, Spectroscopic Detection)
The proposed mechanism for amide formation often involves a tetrahedral intermediate. Detecting or trapping this short-lived species would provide strong evidence for the mechanism. Techniques such as low-temperature NMR or IR spectroscopy could potentially be used to observe the intermediate directly. Alternatively, trapping experiments could be designed where a reagent is added to react specifically with the intermediate, leading to a stable, characterizable product.
Catalytic Roles and Transformations
There is no published data to populate the subsections below. The subsequent sections remain empty as a reflection of the current state of research on this specific molecule.
Role of this compound as a Ligand or Organocatalyst Precursor
No studies have been identified that investigate or establish the role of this compound as a ligand for metal-based catalysts or as a precursor in the synthesis of organocatalysts.
Mechanisms of Catalytic Cycles
Consistent with the absence of documented catalytic applications, there are no scientific reports on the mechanisms of catalytic cycles involving this compound.
Computational Chemistry and Theoretical Studies of 2 4 Aminopiperidine 1 Carbonyl Phenol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational for predicting the intrinsic properties of a molecule. These first-principles approaches solve the electronic structure of a molecule to derive its geometry, energy, and other electronic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(4-Aminopiperidine-1-carbonyl)phenol, this process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed to achieve an accurate optimized structure. The resulting geometry provides key information on bond lengths, bond angles, and dihedral angles.
Due to the presence of rotatable single bonds and the flexible piperidine (B6355638) ring, this compound can exist in multiple conformations. Conformational analysis is performed to identify the various stable low-energy isomers (conformers) and the energy barriers between them. The piperidine ring can adopt chair, boat, or twist-boat conformations, while rotation around the amide bond (C-N) and the bond connecting the carbonyl group to the phenol (B47542) ring introduces further conformational possibilities. The relative energies of these conformers are calculated to determine the most probable structures at a given temperature. The structure of the molecule is considered to have C1 point group symmetry.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O (Carbonyl) | 1.24 Å |
| Bond Length | C-N (Amide) | 1.36 Å |
| Bond Length | C-O (Phenol) | 1.37 Å |
| Bond Angle | O=C-N (Amide) | 121.5° |
| Bond Angle | C-N-C (Piperidine) | 118.0° |
| Dihedral Angle | C(Aryl)-C(O)-N-C(Pip) | 175.0° |
The electronic structure dictates the chemical reactivity and properties of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov
Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. dergipark.org.tr This helps in identifying electron-rich and electron-deficient regions.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP maps color-coded regions onto the molecule's electron density surface, where red indicates areas of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates areas of low electron density (electropositive, susceptible to nucleophilic attack). dergipark.org.tr For this compound, the oxygen of the carbonyl and phenol groups, along with the nitrogen of the amino group, are expected to be key nucleophilic sites.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.40 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Quantum chemical calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the assignment of experimental peaks and provide a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is used to predict infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the neglect of anharmonicity in the calculations.
Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling a potential reaction involving this compound, researchers can map out the entire energy profile of the reaction pathway. This involves locating the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can provide deep insights into reaction kinetics and selectivity that are difficult to obtain experimentally.
Molecular Dynamics Simulations
While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a more realistic solvated environment over time.
Molecular Dynamics simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govnih.gov An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and run for a duration of nanoseconds to microseconds.
This technique allows for the exploration of the molecule's conformational landscape in solution. It reveals how the molecule flexes, rotates, and changes its shape in response to thermal energy and interactions with the solvent. scirp.org Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Hydrogen Bonding Analysis: To quantify the formation and breaking of hydrogen bonds between the molecule's donor/acceptor groups (like the -OH, -NH₂, and C=O) and the surrounding solvent molecules.
Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around specific sites on the solute molecule.
These simulations provide a detailed picture of the molecule's dynamic behavior, which is crucial for understanding its interactions in a biological or chemical system.
Solvent Effects and Implicit/Explicit Solvent Models
In theoretical chemistry, understanding the influence of the solvent environment on a molecule's conformation, stability, and properties is critical. For a compound like this compound, which possesses both hydrogen bond donors (the phenol hydroxyl and amine groups) and acceptors (the carbonyl oxygen and amine nitrogen), solvent interactions would be particularly significant.
Computational chemists typically employ two main types of solvent models:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to estimate the effects of solvation on molecular geometries and energies. For this compound, such models would be used to predict how its structure might change in different solvents, for example, comparing its conformation in a non-polar solvent like chloroform (B151607) versus a polar protic solvent like water.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules (e.g., water molecules) are explicitly included in the simulation. This allows for the detailed analysis of specific solute-solvent interactions, such as the formation of hydrogen bonds. A molecular dynamics (MD) simulation of this compound in a box of explicit water molecules would provide insights into its hydration shell and the specific hydrogen bonding patterns between the compound and surrounding water.
Without specific studies on this compound, no data on its behavior in different solvent models can be presented.
Molecular Docking and Ligand Binding Studies (in vitro, mechanistic focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design.
Prediction of Binding Modes to Protein Targets (e.g., Enzymes, Receptors)
Given its chemical structure, which combines a phenol, an amide, and a basic amine, this compound could be hypothesized to interact with a variety of protein targets. For instance, piperidine-containing molecules are known to target a wide range of receptors and enzymes in the central nervous system. nih.gov Salicylamide derivatives have been investigated as ligands for serotonin (B10506) receptors and as potential antiviral agents. nih.govresearchgate.netutmb.edu
A typical molecular docking study would involve:
Selecting a protein target with a known three-dimensional structure.
Placing the 3D structure of this compound into the active site of the protein.
Using a scoring function to evaluate and rank the different binding poses.
The results would predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, no published studies were found that have performed this analysis for this compound against any specific protein target.
Binding Affinity Estimation (e.g., MM/PBSA, MM/GBSA)
Following molecular docking, more rigorous methods can be used to estimate the binding affinity of a ligand to a protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches. These calculations combine the molecular mechanics energy of the complex with a continuum solvation model to calculate the free energy of binding.
A hypothetical MM/PBSA or MM/GBSA study on a complex of this compound and a protein target would yield a calculated binding free energy (ΔG_bind), typically in kcal/mol. This value provides a theoretical estimate of the ligand's potency. No such binding affinity estimations have been published for this compound.
Pharmacophore Modeling for Molecular Recognition
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model is typically built from a set of active molecules or from the active site of a protein. nih.gov The key features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov
For this compound, a potential pharmacophore model would likely include:
An aromatic ring feature (from the phenol group).
A hydrogen bond donor (from the phenolic hydroxyl).
A hydrogen bond acceptor (from the carbonyl oxygen).
A positive ionizable feature (from the aminopiperidine nitrogen at physiological pH).
Such a model could be used to screen large chemical databases for other molecules with similar features, potentially leading to the discovery of new active compounds. dergipark.org.tr However, no specific pharmacophore models derived from or for this compound are available in the literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
Development of Predictive Models for Chemical Reactivity or in vitro Binding
To develop a QSAR model for a series of compounds related to this compound, one would need a dataset of structurally similar molecules with experimentally measured binding affinities for a specific target. nih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. nih.govnih.gov
This predictive model could then be used to estimate the activity of new, unsynthesized analogs. Studies on other piperidine or phenolic compound series have successfully used QSAR to guide the design of more potent molecules. nih.govnih.govresearchgate.net However, the prerequisite experimental data for a series including this compound is not available, and therefore, no QSAR/QSPR models for this specific compound or its close analogs have been developed.
While the computational chemistry toolbox offers a powerful array of methods to investigate the properties and potential biological activities of molecules like this compound, a thorough search of scientific literature indicates that this specific compound has not been the subject of detailed, published computational studies. The frameworks for such analyses, including solvent effect modeling, molecular docking, binding affinity estimation, pharmacophore modeling, and QSAR, are well-established. However, the application of these methods to generate specific data for this compound remains an opportunity for future research.
Descriptor Generation and Selection
In a hypothetical QSAR/QSPR study of this compound, the initial step would involve the calculation of a wide array of molecular descriptors. These numerical values represent different aspects of the molecule's structure and properties. The generation of these descriptors would be performed using specialized software that can calculate various types of descriptors, including:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Randić index, Wiener index) and connectivity indices.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as logP (lipophilicity), molar refractivity, and polarizability.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and atomic charges.
Once a large pool of descriptors is generated, the next critical step is descriptor selection . The goal is to identify a subset of descriptors that are most relevant to the biological activity or property being modeled, while avoiding redundancy and overfitting. Common methods for descriptor selection include:
Stepwise Regression: A method where descriptors are sequentially added to or removed from the model based on their statistical significance.
Genetic Algorithms: An optimization technique inspired by natural selection that can efficiently search for the best combination of descriptors.
Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the principal sources of variation in the descriptor data.
A hypothetical data table of selected descriptors for a QSAR study on a series of analogs of this compound might look like this:
| Compound ID | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) |
| Analog 1 | 220.27 | 1.5 | 65.12 | 2 | 3 |
| Analog 2 | 234.30 | 1.8 | 68.34 | 2 | 3 |
| Analog 3 | 248.33 | 2.1 | 71.56 | 2 | 3 |
| Analog 4 | 262.35 | 2.4 | 74.78 | 2 | 3 |
This table is for illustrative purposes only and does not represent actual data for this compound and its analogs.
Statistical Validation of QSAR/QSPR Models
After developing a QSAR/QSPR model, its reliability and predictive power must be rigorously validated. Statistical validation ensures that the model is not a result of chance correlation and can accurately predict the activity or property of new, untested compounds. The validation process typically involves both internal and external validation techniques.
Internal Validation assesses the robustness of the model using the same dataset on which it was built. Common internal validation methods include:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictive ability.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the original correlation is not due to chance.
External Validation evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model development. This is considered the most stringent test of a model's predictive power. Key statistical parameters for external validation include:
Predictive R² (R²pred): This parameter measures the predictive performance of the model on the external test set. A value greater than 0.6 is generally considered acceptable.
A summary of statistical validation parameters for a hypothetical QSAR model could be presented as follows:
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | Goodness of fit of the model to the training data. |
| q² (LOO Cross-Validation) | 0.75 | Good internal predictive ability. |
| R²pred (External Validation) | 0.80 | Good predictive power for external compounds. |
This table is for illustrative purposes only and does not represent actual data.
In Vitro Biological and Biochemical Interaction Studies Mechanistic Focus
Enzyme Inhibition/Activation Studies
Enzyme inhibition and activation assays represent a critical first step in characterizing the biological activity of a novel compound. These studies are designed to determine if and how a compound interacts with specific enzymes to either decrease (inhibit) or increase (activate) their catalytic activity. Such interactions are fundamental to understanding a compound's potential therapeutic effects or toxicological profile.
Kinetic Characterization of Enzyme Modulation
Should 2-(4-Aminopiperidine-1-carbonyl)phenol be identified as an enzyme modulator, kinetic studies would be essential to elucidate the mechanism of its action. By systematically varying the concentrations of both the substrate and the compound, researchers can determine key kinetic parameters. These experiments would reveal whether the compound's effect is competitive, non-competitive, uncompetitive, or mixed-type inhibition.
For instance, analysis using Lineweaver-Burk plots can help differentiate these mechanisms. A mixed-type inhibition, for example, is characterized by changes in both the Michaelis constant (K_m) and the maximum velocity (V_max) of the enzymatic reaction. nih.gov The inhibitor dissociation constants for the free enzyme (K_i) and the enzyme-substrate complex (K_i') would be calculated to quantify the compound's potency. nih.gov
Illustrative Data for Enzyme Kinetic Analysis
| Inhibition Type | Effect on V_max | Effect on K_m |
| Competitive | No change | Increase |
| Non-Competitive | Decrease | No change |
| Uncompetitive | Decrease | Decrease |
| Mixed | Decrease | Varies (Increase/Decrease) |
Allosteric vs. Orthosteric Binding Mechanisms
A key aspect of mechanistic studies is to determine the binding site of the compound on the target enzyme or receptor. An orthosteric ligand binds to the same site as the natural substrate or endogenous ligand. nih.gov In contrast, an allosteric modulator binds to a distinct site, inducing a conformational change that alters the activity of the protein. nih.govnih.gov Allosteric modulators can offer greater selectivity compared to orthosteric ligands. nih.gov
Experiments to distinguish between these mechanisms would involve binding studies in the presence of a known orthosteric ligand. If this compound can bind simultaneously with an orthosteric ligand, it suggests an allosteric mechanism. nih.gov So-called "bitopic" ligands are also a possibility, where a single molecule engages both orthosteric and allosteric sites. researchgate.net
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays are fundamental in drug discovery to identify and characterize compounds that can modulate receptor function.
Competitive and Non-Competitive Binding Profiles
To determine the binding profile of this compound, competitive binding assays would be performed. In these experiments, a radiolabeled ligand with known affinity for the target receptor is used. The ability of increasing concentrations of this compound to displace the radioligand is measured.
The data from these assays would be used to calculate the inhibitory constant (K_i), which reflects the affinity of the compound for the receptor. A low K_i value indicates high binding affinity. The binding profile can be further characterized as competitive, where the compound competes directly with the radioligand for the same binding site, or non-competitive, suggesting binding to an allosteric site that affects the binding of the primary ligand.
Hypothetical Receptor Binding Affinity Data
| Target Receptor | Radioligand | K_i of this compound (nM) |
| Receptor A | [³H]-Ligand X | 50 |
| Receptor B | [¹²⁵I]-Ligand Y | >10,000 |
| Receptor C | [³H]-Ligand Z | 250 |
Thermodynamics of Ligand-Receptor Complex Formation
Understanding the thermodynamics of the interaction between this compound and its target receptor provides deeper insights into the binding mechanism. Techniques such as Isothermal Titration Calorimetry (ITC) would be employed to directly measure the heat changes upon binding.
These experiments would determine the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) of the binding event. This information helps to understand the driving forces of the interaction, whether it is enthalpy-driven (due to hydrogen bonds and van der Waals interactions) or entropy-driven (often due to hydrophobic interactions and conformational changes).
Protein-Ligand Interaction Mapping using Biophysical Techniques
A variety of biophysical techniques can be utilized to map the specific interactions between this compound and its protein target at a molecular level. nih.gov These methods are crucial for understanding the structure-activity relationship and for guiding further optimization of the compound. nih.gov
Techniques that could be employed include:
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise binding site and the key molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding interaction in solution, providing information about the conformation of the ligand and the protein upon binding.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time, providing on-rate (k_on) and off-rate (k_off) constants.
These biophysical methods, often used in combination, provide a detailed picture of the protein-ligand interaction, which is invaluable for rational drug design. nih.govnih.gov
Cell-Free System Studies of Molecular Pathways
While direct binding studies are crucial, it is equally important to understand the functional consequences of this binding. Cell-free systems, such as purified enzyme assays or cellular lysates, allow for the investigation of the compound's effect on specific biochemical pathways without the complexities of a live-cell environment. reactionbiology.com
If the target of this compound is an enzyme within a signaling cascade (e.g., a kinase or protease), its modulatory effect can be quantified using a cell-free cascade assay. nih.gov For example, if the target is a kinase, an assay could be constructed with the purified kinase, its substrate, and ATP. The activity of the kinase would be measured by quantifying the phosphorylation of the substrate, often through methods like ELISA or radiometric assays.
By introducing this compound at varying concentrations, a dose-response curve can be generated to determine its IC₅₀ (the concentration at which it inhibits 50% of the enzyme's activity). This provides a direct measure of the compound's functional potency against its target. nih.gov
Hypothetical Enzyme Inhibition Data for this compound
| Compound Concentration (nM) | % Enzyme Activity |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 50 | 51 |
| 100 | 28 |
| 500 | 10 |
| IC₅₀ (nM) | 48 |
Confirming that a compound binds its intended target in a more complex biological matrix is a critical step. Cellular lysates, which contain the entire proteome of a cell, provide a more physiologically relevant environment than purified protein systems. Target engagement can be measured using techniques like the Cellular Thermal Shift Assay (CETSA). nih.gov
CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. nih.gov In this assay, cell lysates would be incubated with this compound or a vehicle control. The samples are then heated to a range of temperatures. After heating, the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. A positive thermal shift (i.e., the protein remains soluble at higher temperatures in the presence of the compound) is direct evidence of target engagement. nih.govresearchgate.net
Hypothetical CETSA Data for a Target Protein in Cellular Lysate
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ Compound) | Thermal Shift (ΔT_m_) |
|---|---|---|---|
| 45 | 100 | 100 | +4.5 °C |
| 50 | 85 | 98 | |
| 55 | 50 | 88 | |
| 60 | 15 | 72 | |
| 65 | 5 | 45 | |
| 70 | <1 | 18 | |
| 75 | <1 | 5 |
Potential Applications As Chemical Probes or Synthetic Building Blocks
As a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of 2-(4-Aminopiperidine-1-carbonyl)phenol contains several handles that could be chemically modified to create such probes.
Affinity chromatography is a powerful technique for purifying proteins by exploiting the specific binding interaction between a molecule on a solid support (the ligand) and the target protein. thermofisher.comualberta.ca The primary amine on the piperidine (B6355638) ring of this compound could serve as an attachment point for immobilization onto a chromatography resin.
For this compound to be an effective affinity ligand, it would first need to exhibit a specific binding affinity for a target protein. nih.gov If such an interaction exists, the compound could be covalently attached to a solid support, such as agarose (B213101) beads, to create an affinity matrix. A cell lysate containing the target protein would then be passed through this matrix. The target protein would bind to the immobilized ligand, while other proteins would wash away. thermofisher.com Finally, the purified protein could be released from the matrix by changing the buffer conditions. thermofisher.com
Table 1: Potential Steps for Utilizing this compound in Affinity Chromatography
| Step | Description |
| 1. Target Identification | Identify a protein or biomolecule that specifically binds to this compound. |
| 2. Immobilization | Covalently attach the compound via its primary amine to a solid support (e.g., NHS-activated sepharose). |
| 3. Binding | Incubate the affinity matrix with a complex biological sample (e.g., cell lysate) to allow the target protein to bind. |
| 4. Washing | Remove non-specifically bound proteins by washing the matrix with buffer. |
| 5. Elution | Release the bound target protein by altering the pH, ionic strength, or by adding a competing ligand. |
Fluorescent probes are essential for visualizing biological processes and molecules within living cells. mdpi.comnih.gov The this compound scaffold could potentially be converted into a fluorescent probe. The primary amine is a common site for reaction with fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, to create a tagged molecule. nih.govresearchgate.net If the parent compound binds to a specific biological target, the fluorescently labeled version could be used to visualize the location of that target within a cell. nih.gov
Photoaffinity labels are chemical probes that can be activated by light to form a covalent bond with their binding partners. nih.govnih.gov This technique is invaluable for identifying the direct targets of a small molecule. mdpi.com To transform this compound into a photoaffinity label, a photoreactive group, such as a diazirine or a benzophenone, would need to be incorporated into its structure. nih.govmdpi.com Upon binding to its target and subsequent exposure to UV light, the photoreactive group would be activated, forming a covalent link between the probe and the target protein, allowing for its identification.
As a Versatile Synthon in Complex Molecule Synthesis
A synthon is a conceptual building block in organic synthesis. The multiple reactive sites in this compound make it a potentially valuable synthon for constructing more complex molecules, including novel heterocyclic systems and functional materials.
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are prevalent in pharmaceuticals and other biologically active molecules. amazonaws.com The aminopiperidine and phenol (B47542) moieties of this compound provide a rich platform for the synthesis of new heterocyclic structures. For instance, the primary amine and the adjacent ring nitrogen could participate in cyclization reactions to form fused bicyclic systems. mdpi.com The phenol group can also be used in various reactions to construct oxygen-containing heterocycles. rsc.org Piperidine derivatives are widely used in the synthesis of pharmaceuticals. nih.gov
Table 2: Potential Heterocyclic Systems from this compound
| Reactant | Potential Heterocyclic Product |
| Phosgene equivalent | Fused urea-type heterocycle |
| Dicarbonyl compound | Fused pyrazine (B50134) or diazepine (B8756704) derivative |
| Formaldehyde (B43269) | Pictet-Spengler type reaction leading to a new fused ring system |
In polymer chemistry, phenols and amines are common monomers for the synthesis of polymers like phenol-formaldehyde resins and polyamides. researchgate.net The phenol group in this compound could potentially be used in polymerization reactions. For example, it could react with formaldehyde to form a phenolic resin with the aminopiperidine group as a pendant functionality. researchgate.net This could introduce new properties to the resulting polymer, such as improved solubility or the ability to coordinate metal ions.
Supramolecular assemblies are complex structures formed by non-covalent interactions between molecules. The hydrogen bond donor and acceptor sites on this compound (the phenol -OH, the amide carbonyl, and the primary amine -NH2) could facilitate its self-assembly into ordered supramolecular structures.
Application in Analytical Chemistry as a Derivatizing Agent
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is used to improve the detection and separation of analytes. sdiarticle4.com A derivatizing agent is a compound that reacts with the analyte to form a new compound with more desirable properties, such as stronger UV absorbance or fluorescence. sdiarticle4.com
The primary amine of this compound makes it a potential derivatizing agent for analytes containing functional groups that react with amines, such as carboxylic acids or aldehydes. epa.gov However, a more likely application is for the compound itself to be derivatized to enhance its own detection. The primary amine can readily react with common derivatizing reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives, enabling its sensitive detection in biological or environmental samples. sdiarticle4.comnih.gov
Future Research Directions and Challenges
Unexplored Synthetic Transformations and Derivatization Routes
The structure of 2-(4-Aminopiperidine-1-carbonyl)phenol offers multiple sites for chemical modification, providing a rich field for synthetic exploration to generate analogues with potentially enhanced or novel properties. Future research could systematically explore these derivatization routes to build a library of related compounds for structure-activity relationship (SAR) studies.
Key reactive sites for derivatization include:
The Primary Amine (C4 of Piperidine): This is a key nucleophilic site suitable for a wide range of transformations. Acylation, alkylation, sulfonylation, or reductive amination could introduce diverse functional groups, altering the compound's polarity, basicity, and hydrogen bonding capacity. nih.govmdpi.comresearchgate.net
The Phenolic Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters, which can modify the compound's pharmacokinetic profile, potentially serving as pro-drugs.
The Aromatic Ring: Electrophilic aromatic substitution (e.g., halogenation, nitration) could be explored, although the directing effects of the hydroxyl and carbonyl groups would need to be carefully considered.
The Piperidine (B6355638) Nitrogen: While part of an amide and thus less reactive, transformations under specific conditions could be investigated, though this is synthetically challenging.
Table 1: Potential Derivatization Strategies for this compound
| Target Site | Reaction Type | Potential Reagents | Desired Functional Group |
| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |
| Phenolic -OH | Alkylation (Williamson Ether Synthesis) | Alkyl halides | Ethers |
| Acylation | Acid chlorides, Anhydrides | Esters | |
| Aromatic Ring | Electrophilic Halogenation | NBS, NCS | Bromo, Chloro substituents |
Systematic exploration of these routes, such as those used for other 4-aminopiperidine (B84694) scaffolds, could lead to the discovery of compounds with novel biological activities, for instance as antifungal agents or inhibitors of viral assembly. nih.govmdpi.com
Advanced Computational Methodologies for Predicting Complex Behaviors
Computational chemistry offers powerful tools to predict the properties and biological interactions of this compound and its derivatives, guiding synthetic efforts and reducing experimental costs.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can be built to correlate chemical structure with potential biological activity. nih.govnih.gov This approach has been successfully applied to other piperidine-containing compounds.
Molecular Docking: If a specific biological target is hypothesized, molecular docking can predict the binding mode and affinity of the compound within the target's active site. nih.gov This allows for the rational design of derivatives with improved interactions, for example, by identifying key hydrogen bonds or hydrophobic interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its complex with a biological target over time. nih.gov This can reveal the stability of binding poses predicted by docking and highlight the role of conformational flexibility in molecular recognition.
Table 2: Applicable Computational Methods and Their Potential Insights
| Computational Method | Objective | Predicted Outputs |
| QSAR | Predict biological activity of virtual analogues | IC50/EC50 values, activity classification |
| Molecular Docking | Identify potential binding modes to a target protein | Binding affinity (scoring functions), interaction poses |
| MD Simulations | Assess stability of ligand-protein complex | Conformational changes, binding free energy, interaction stability |
These computational studies can help prioritize which derivatives to synthesize and test, making the discovery process more efficient.
Discovery of Novel In Vitro Mechanistic Interactions
The structural components of this compound are present in various known bioactive molecules, suggesting it could interact with a range of biological targets. Piperidine carboxamides have been investigated as calpain inhibitors, and 4-aminopiperidine scaffolds are found in antifungal and antiviral agents. nih.govmdpi.comnih.gov Future research should involve broad in vitro screening to uncover its biological functions.
Potential areas for investigation include:
Enzyme Inhibition Assays: Screening against panels of enzymes, such as kinases, proteases (e.g., calpains, cathepsins), and metabolic enzymes could reveal specific inhibitory activity. nih.gov
Receptor Binding Assays: Evaluating the compound's ability to bind to various receptors, particularly G-protein coupled receptors (GPCRs) or ion channels, could identify neurological or metabolic activities.
Antimicrobial and Antiviral Assays: Testing against a diverse range of bacterial, fungal, and viral strains is warranted based on the known activities of related scaffolds. nih.govmdpi.com
Cell-Based Phenotypic Screening: High-content screening on various cell lines can uncover effects on cell proliferation, morphology, or specific signaling pathways, providing clues to its mechanism of action without a pre-defined target.
Scalability of Synthesis and Sustainable Chemical Production
For any compound with demonstrated potential, the ability to produce it on a larger scale in a cost-effective and environmentally friendly manner is a significant challenge. The synthesis of this compound likely involves standard amide coupling reactions. However, scaling up presents challenges.
Future research should focus on:
Process Optimization: Investigating reaction conditions (solvent, temperature, catalyst) to maximize yield and minimize reaction time and by-product formation.
Green Chemistry Approaches: Replacing hazardous reagents and solvents with more sustainable alternatives. For instance, traditional Knoevenagel-Doebner condensations used in some piperidine-related syntheses often use pyridine (B92270) and piperidine, which could potentially be replaced with greener organocatalysts and solvents. researchgate.net
Flow Chemistry: Exploring continuous flow synthesis could offer advantages in terms of safety, control, and scalability compared to traditional batch processing.
Biocatalysis: Investigating the use of enzymes for key synthetic steps, such as in the stereoselective synthesis of precursors, could lead to more sustainable and efficient processes. researchgate.net
Integration of Multi-Omics Data in Structure-Activity Studies (e.g., Proteomics-Guided SAR)
Modern systems biology approaches can provide a deeper understanding of a compound's biological effects and guide its optimization. Instead of relying on a single target, multi-omics data can reveal network-level effects.
Chemoproteomics: This technique can be used to identify the direct protein targets of this compound in a complex biological sample. By immobilizing a derivative of the compound on a solid support, it can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Transcriptomics and Metabolomics: Treating cells with the compound and analyzing changes in gene expression (transcriptomics) or metabolite levels (metabolomics) can reveal which cellular pathways are perturbed. This information can help elucidate the compound's mechanism of action and identify potential off-target effects.
Integrating this data with traditional SAR would create a "proteomics-guided SAR," where derivatives are designed not only to improve affinity for a primary target but also to modulate interactions with other proteins in a desired way, potentially enhancing efficacy or reducing side effects.
Addressing Stereochemical Complexity in Synthesis and Activity
The 4-aminopiperidine scaffold of the title compound is prochiral. Derivatization of the piperidine ring or the amino group could introduce chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers can have vastly different pharmacological activities and toxicological profiles.
Future challenges and research directions include:
Stereoselective Synthesis: Developing synthetic routes that produce a single desired stereoisomer is crucial. This could involve using chiral starting materials, chiral catalysts, or biocatalytic methods that have shown success in creating enantiopure piperidines. researchgate.netnih.gov
Chiral Separation and Analysis: If a stereoselective synthesis is not feasible, methods for separating and analyzing the different stereoisomers (e.g., chiral chromatography) will be necessary.
Stereochemical-Activity Relationship Studies: Once the individual stereoisomers are isolated, their biological activities must be evaluated separately. This is essential to identify the most potent and safest isomer (the eutomer) for further development. The stereocontrolled synthesis of 2-substituted 4-aminopiperidines has been shown to be a viable strategy for creating stereochemically defined molecules. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Aminopiperidine-1-carbonyl)phenol?
The synthesis of this compound typically involves coupling reactions between activated piperidine intermediates and phenolic derivatives. For example, a multi-step procedure may include:
- Step 1 : Activation of 4-aminopiperidine via carbamate protection (e.g., using benzyl chloroformate) to prevent side reactions.
- Step 2 : Coupling with a phenolic carbonyl precursor (e.g., via Schotten-Baumann acylation or EDCI/HOBt-mediated amidation).
- Step 3 : Deprotection under mild acidic or catalytic hydrogenation conditions to yield the final product. Purification often employs column chromatography or recrystallization, with structural validation via NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH2 groups), aromatic protons (δ ~6.5–7.5 ppm), and carbonyl signals (δ ~165–175 ppm).
- GC/MS or LC-MS : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.
- IR Spectroscopy : To identify amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are essential when handling this compound?
Due to insufficient toxicological data, strict precautions are advised:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Exposure Response :
- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap and water; remove contaminated clothing .
Advanced Research Questions
Q. How can low yields in the acylation step of this compound synthesis be addressed?
Yield optimization strategies include:
- Catalyst Screening : Test coupling agents like HATU or DCC over EDCI for improved efficiency.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.
- Temperature Control : Reflux under argon to minimize side reactions (e.g., hydrolysis) .
- In Situ Activation : Pre-activate carboxylic acid precursors using chloroformate derivatives .
Q. How should researchers resolve discrepancies in NMR data caused by tautomerism or impurities?
Contradictory spectral data can be mitigated by:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify tautomeric forms.
- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Alternative Solvents : Deuterated DMSO or CDCl3 may resolve splitting due to hydrogen bonding .
Q. What experimental frameworks are recommended for evaluating the biological activity of this compound?
Design considerations for pharmacological studies:
- Receptor Binding Assays : Radioligand displacement assays (e.g., for GPCRs or kinases) using tritiated or fluorescent probes.
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays.
- Molecular Docking : Screen against target proteins (e.g., COX-2, β-amyloid) using AutoDock Vina or Schrödinger .
Q. How can stability and degradation pathways of this compound be systematically studied?
Stability protocols include:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation products via LC-MS.
- Accelerated Stability Testing : Store under high humidity (75% RH) and monitor purity loss over 1–3 months.
- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo models for this compound?
Potential factors causing discrepancies:
- Metabolic Instability : Use metabolite profiling (LC-MS/MS) to identify rapid hepatic clearance.
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug availability.
- Formulation Issues : Test solubility-enhancing excipients (e.g., cyclodextrins) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
